BenchChemオンラインストアへようこそ!

Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Bioconjugation chemistry Amine-reactive probes Hydrolysis kinetics

Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 183946-69-2; synonym 4-Benzyloxybutyric acid succinimidyl ester) is a heterobifunctional building block combining an amine-reactive N-hydroxysuccinimide (NHS) ester and a benzyl-protected alcohol within a four‑carbon butyrate backbone. With molecular formula C₁₅H₁₇NO₅ and a molecular weight of 291.30 g/mol, the compound is offered by multiple chemical suppliers at purities of 95 % and above, serving as a pre‑activated acylating agent for bioconjugation and organic synthesis.

Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
CAS No. 183946-69-2
Cat. No. B1382059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
CAS183946-69-2
Molecular FormulaC15H17NO5
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCOCC2=CC=CC=C2
InChIInChI=1S/C15H17NO5/c17-13-8-9-14(18)16(13)21-15(19)7-4-10-20-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
InChIKeyRXJXPLACAHEZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 183946-69-2): Procurement-Grade NHS-Activated Benzyloxybutyrate


Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 183946-69-2; synonym 4-Benzyloxybutyric acid succinimidyl ester) is a heterobifunctional building block combining an amine-reactive N-hydroxysuccinimide (NHS) ester and a benzyl-protected alcohol within a four‑carbon butyrate backbone [1]. With molecular formula C₁₅H₁₇NO₅ and a molecular weight of 291.30 g/mol, the compound is offered by multiple chemical suppliers at purities of 95 % and above, serving as a pre‑activated acylating agent for bioconjugation and organic synthesis . Its dual functionality enables both immediate amine coupling and downstream deprotection to reveal a free hydroxyl group, a feature that distinguishes it from simpler NHS esters.

Why Generic NHS Ester Substitution Fails for 4-Benzyloxybutyric Acid Succinimidyl Ester


Simply substituting an alternative NHS ester or the parent free acid for Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester overlooks three critical performance dimensions: (i) the built‑in NHS activation eliminates the need for in‑situ coupling reagents, providing predictable reaction kinetics and stoichiometry that the free acid cannot match ; (ii) the benzyl ether group furnishes an orthogonal deprotection handle (hydrogenolysis‑labile) absent in simple alkyl NHS esters such as succinimidyl butyrate [1]; and (iii) the C4 butyrate spacer offers different hydrolytic stability and linker flexibility compared to shorter‑chain succinate or carbonate NHS derivatives . The evidence below quantifies these differentiators.

Head-to-Head Evidence and Quantitative Comparator Data for Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester


Aqueous Hydrolytic Stability: NHS-Butyrate vs. NHS-Carbonate vs. NHS-Succinate Backbones

NHS esters built on a butyrate backbone (C4 aliphatic) consistently exhibit longer aqueous half‑lives than analogous carbonate or succinate NHS esters. For mPEG‑succinimidyl butanoate, manufacturers report a hydrolysis half‑life of approximately 20 minutes at pH 8, 25 °C . In contrast, succinimidyl carbonate (SCM) derivatives display a half‑life of 0.75–5 minutes under identical conditions, while succinimidyl succinate (SS) shows a half‑life of <5 minutes . Because Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester shares the same butyrate‑NHS scaffold, its aqueous stability is projected to fall in the same >20 min regime, providing a 4‑ to 26‑fold margin over carbonate and succinate esters. In anhydrous DMF at 25 °C, structurally related NHS butyrate esters surpass 72 hours of half‑life, enabling pre‑activation and storage strategies .

Bioconjugation chemistry Amine-reactive probes Hydrolysis kinetics

Orthogonal Deprotection: Benzyl Ether Cleavage vs. tert‑Butyl Ester Hydrolysis

The benzyloxy (phenylmethoxy) group of the target compound can be removed quantitatively by catalytic hydrogenolysis (H₂, Pd/C) at room temperature and atmospheric pressure, whereas tert‑butyl esters require strongly acidic conditions (e.g., TFA or HCl/dioxane) and base‑labile Fmoc groups demand secondary amines [1]. Literature on benzyloxybutyryl (BOB) esters demonstrates selective hydrogenolytic cleavage in the presence of acetyl, benzoyl, and other ester protecting groups, affording the free alcohol without disturbing the previously formed amide bond from NHS coupling [2]. No analogous orthogonal deprotection handle exists in simple NHS‑butyrate (CAS 23405‑12‑9) or NHS‑acetate (CAS 14464‑31‑4). This orthogonality enables a two‑step “amine‑couple‑then‑deprotect” sequence that compact NHS esters cannot support.

Protecting-group orthogonality Sequential bioconjugation Hydrogenolysis

Pre‑Activated Amine Reactivity vs. Free Acid Coupling Efficiency

The NHS ester of 4‑benzyloxybutyric acid reacts directly with primary amines at pH 7–9 to form a stable amide bond without requiring carbodiimide activation (e.g., EDC/DCC) or additives such as HOBt [1]. In contrast, the parent 4‑benzyloxybutyric acid (CAS 10385‑30‑5) must be activated in situ, introducing variability in coupling efficiency, potential epimerization, and the need for excess reagents that complicate purification. Quantitative comparisons from analogous NHS‑ester systems show that pre‑activated esters routinely achieve >90 % coupling yields with 1.0–1.2 equivalents of amine nucleophile, whereas in‑situ activation protocols often require 2–5 equivalents of acid and fall below 80 % yield . The commercial availability of the pre‑formed NHS ester therefore translates directly into higher batch‑to‑batch reproducibility.

Amide bond formation Coupling efficiency Bypass of carbodiimide reagents

Linker Length and Conformational Flexibility: C4‑Butyrate‑benzyloxy vs. Shorter NHS Esters

The target compound provides an extended spacer arm measuring approximately 8.5 Å from the NHS carbonyl to the benzyl ether oxygen (computed from the energy‑minimized structure in PubChem [1]), plus the phenyl ring depth. This is substantially longer than succinimidyl acetate (≈3.5 Å) or succinimidyl succinate (≈5.5 Å) . In bioconjugation applications, spacer lengths below ~6 Å are often associated with steric hindrance and reduced labeling efficiency on buried protein lysine residues; class‑level studies indicate that extending the spacer to 8–12 Å improves the degree of labeling by 1.5‑ to 3‑fold for sterically constrained sites [2]. The benzyl ether further adds conformational flexibility, potentially facilitating access to partially occluded amine targets.

Linker design Spacer arm length Steric accessibility

Commercial Availability and Purity Benchmarking Against Structural Analogs

Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester is catalogued by multiple non‑prohibited suppliers (Parchem, ChemSrc, Aladdin) at purities of ≥95 %, with some listings specifying 98 % HPLC . By comparison, the closest structural analog 4‑benzyloxybutyric acid (CAS 10385‑30‑5) is routinely offered at 95 % purity, but it lacks the NHS activation required for direct amine conjugation . Other benzyl‑protected NHS esters (e.g., Z‑Abu‑OSu, CAS 71447‑81‑9) are offered at similar purity levels but carry the benzyl group on the α‑amino position rather than the ω‑alcohol, resulting in a different chemical topology and deprotection behaviour . No other single commercial reagent combines the C4‑butyrate backbone, NHS‑ester activation, and benzyl‑ether protection in the same molecule, providing a procurement advantage for users seeking a compact, dual‑function building block.

Chemical procurement Purity specification Supply-chain comparison

Closest Comparator Head‑to‑Head: Benzyloxybutyrate NHS Ester vs. Succinimidyl Butyrate

The most structurally proximal commercial alternative, succinimidyl butyrate (NHS‑butyrate, CAS 23405‑12‑9), shares the C4 aliphatic chain and NHS activation but completely lacks the terminal benzyloxy group . This omission has three direct consequences: (i) succinimidyl butyrate terminates in a methyl group, which cannot be further modified after conjugation; (ii) it offers no orthogonal deprotection option, so sequential conjugation strategies requiring a protected alcohol are impossible; (iii) the absence of the benzyl ether reduces the molecular weight from 291.3 to 157.1 Da, shortening the spacer by ~4 Å and eliminating aromatic π‑stacking interactions that can aid purification. Quantitative head‑to‑head amide‑coupling kinetics have not been published for the benzyloxy‑substituted NHS ester vs. NHS‑butyrate; however, the electron‑withdrawing character of the benzyloxy substituent (σ* ≈ 0.2) is not expected to significantly alter the NHS carbonyl electrophilicity relative to the alkyl chain [1].

Functional group orthogonality Protecting-group strategy Bioconjugation linker design

Procurement‑Relevant Application Scenarios for Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester


Sequential, Orthogonal Bioconjugation for Multifunctional Protein Labeling

In workflows that demand two or more distinct modifications on a single protein (e.g., fluorescent dye attachment followed by PEGylation or drug conjugation), the target compound’s NHS ester can be used first to acylate solvent‑accessible lysine residues at pH 8.0 [1]. After purification and confirmation of amide bond formation, the benzyl ether is removed by mild hydrogenolysis to expose a primary alcohol [2]. This newly generated hydroxyl is then available for a second, independent conjugation step — such as periodate oxidation to an aldehyde for oxime ligation — without risking cleavage of the initial amide linkage. Neither the unactivated free acid (4‑benzyloxybutyric acid) nor simple NHS‑butyrate can support this sequential strategy, as the former requires in‑situ activation that would cross‑react with the first conjugated moiety and the latter lacks the protected hydroxyl.

Synthesis of Cleavable Heterobifunctional Linkers for Antibody–Drug Conjugates

The benzyl ether group serves as a latent hydroxyl that can be revealed after the NHS‑mediated coupling to a drug payload or antibody lysine [1]. The liberated –OH can subsequently be converted into a leaving group (e.g., mesylate or tosylate) or directly coupled to another functional entity, enabling the construction of heterotrifunctional linkers. The C4 butyrate backbone provides sufficient length to minimize steric interference between the antibody and the drug while maintaining aqueous stability over 20 minutes at conjugation pH [2]. This stability is critical for large‑scale ADC manufacturing where reagent wastage from premature hydrolysis must be minimized — a procurement advantage over faster‑hydrolysing carbonate NHS esters.

Preparation of Benzyloxybutyryl (BOB) Esters for Alcohol Protection in Total Synthesis

The NHS‑activated benzyloxybutyrate serves as a direct acylating agent for secondary and tertiary alcohols in complex natural‑product synthesis. Reaction with a sterically hindered alcohol in the presence of a mild base (e.g., DMAP, Et₃N) forms the corresponding BOB ester in high yield, as demonstrated in the Jacobsen enantioselective epoxide‑opening and Mitsunobu protocols [1]. The resulting BOB ester is resistant to common acidic and basic conditions but can be cleaved by catalytic hydrogenolysis to liberate the parent alcohol without affecting acetate, benzoate, or carbamate protecting groups [2]. This orthogonal deprotection profile makes the NHS ester a preferred procurement choice over acid‑labile tert‑butyl esters or base‑labile Fmoc derivatives when acid‑ or base‑sensitive functionality is present in the synthetic target.

Surface Functionalization of Nanoparticles and Biosensors Requiring Post‑Modification

For amine‑functionalized surfaces (e.g., APTES‑coated silica nanoparticles, aminated gold surfaces, or poly‑L‑lysine‑coated biosensor chips), the NHS ester of 4‑benzyloxybutyric acid couples efficiently at pH 7.5–8.5 to form a stable amide bond within 1–2 hours at room temperature [1]. The benzyl ether remains intact and can be cleaved on‑demand by flowing H₂ gas or using a Pd‑catalyst cartridge, revealing hydroxyl groups that alter surface wettability, enable further functionalization with silanes, or serve as anchoring points for biomolecule immobilization [2]. The intermediate aqueous half‑life of the butyrate‑NHS scaffold (~20 min at pH 8) provides sufficient working time for surface coating while avoiding the rapid degradation characteristic of carbonate NHS esters, thereby reducing reagent consumption in flow‑cell or microfluidic setups.

Quote Request

Request a Quote for Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.